molecular formula C18H39N B13785237 N,N-Dimethyl-1-heptylnonylamine CAS No. 24539-84-2

N,N-Dimethyl-1-heptylnonylamine

Cat. No.: B13785237
CAS No.: 24539-84-2
M. Wt: 269.5 g/mol
InChI Key: MIKNUMIDJALAPY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-heptylnonylamine: is an organic compound with the molecular formula C18H39N . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-heptylnonylamine typically involves the alkylation of a primary amine with an appropriate alkyl halide. One common method is the reaction of heptylamine with nonyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-heptylnonylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to primary or secondary amines under specific conditions.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

Chemistry: N,N-Dimethyl-1-heptylnonylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the preparation of surfactants and emulsifiers.

Biology: In biological research, this compound is used to study the interactions of amines with biological membranes and receptors. It is also employed in the development of novel pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals, including corrosion inhibitors, lubricants, and plasticizers. Its surfactant properties make it valuable in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-heptylnonylamine involves its interaction with molecular targets such as receptors and enzymes. The nitrogen atom in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

  • N,N-Dimethyl-1-naphthylamine
  • N,N-Dimethyl-1-phenylethylamine
  • N,N-Dimethyl-1-ethylethylamine

Uniqueness: N,N-Dimethyl-1-heptylnonylamine is unique due to its long alkyl chains, which impart distinct lipophilic properties. This characteristic makes it particularly effective in applications requiring interaction with lipid membranes and hydrophobic environments.

Properties

CAS No.

24539-84-2

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

IUPAC Name

N,N-dimethylhexadecan-8-amine

InChI

InChI=1S/C18H39N/c1-5-7-9-11-13-15-17-18(19(3)4)16-14-12-10-8-6-2/h18H,5-17H2,1-4H3

InChI Key

MIKNUMIDJALAPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCC)N(C)C

Origin of Product

United States

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